H-Glu(Ala-Gly-pNA)-OH

Description

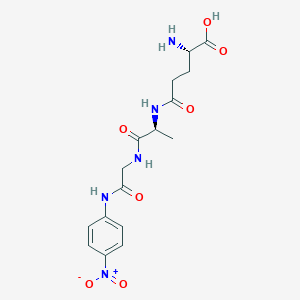

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEGHROPIHJRPG-CABZTGNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Design of H Glu Ala Gly Pna Oh

Methodologies for Solid-Phase Peptide Synthesis (SPPS) of H-Glu(Ala-Gly-pNA)-OH

Solid-phase peptide synthesis (SPPS) is the predominant method for the preparation of H-Glu(Ala-Gly-pNA)-OH, offering advantages in terms of efficiency and purification of the final product. The synthesis is typically performed in the C-to-N terminal direction, starting with the attachment of the C-terminal glycine (B1666218) residue to a solid support.

Fmoc-Based Synthesis Protocols

The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the most commonly employed method for the SPPS of this peptide. peptide.com The Fmoc group is used for the temporary protection of the α-amino group of the amino acids and is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.edu

The synthesis commences with a solid support, often a resin derivatized with a linker that facilitates the eventual cleavage of the peptide-pNA conjugate. A common approach involves the use of a resin pre-loaded with a p-nitroaniline analog or a linker that allows for the post-synthetic attachment of pNA. For instance, a 2-chlorotrityl chloride resin can be derivatized with p-phenylenediamine, to which the first Fmoc-protected amino acid, Fmoc-Gly-OH, is coupled. researchgate.net Alternatively, specialized resins, such as those incorporating an aryl hydrazine (B178648) linker, can be employed to facilitate the challenging coupling of the pNA moiety. osti.gov

The synthesis cycle involves the following repetitive steps:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid on the resin-bound peptide using a piperidine/DMF solution.

Washing: Thorough washing of the resin with DMF to remove excess piperidine and by-products.

Coupling: Addition of the next Fmoc-protected amino acid (Fmoc-Ala-OH, then Fmoc-Glu(OtBu)-OH), which is pre-activated with a coupling reagent, to the free N-terminal amine of the growing peptide chain. The side chain of glutamic acid is protected with a tert-butyl (tBu) group to prevent side reactions.

Washing: Washing of the resin to remove unreacted reagents and by-products.

This cycle is repeated until the desired tripeptide sequence is assembled on the solid support.

Coupling Reagents and Conditions

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide is a critical step. Due to the low nucleophilicity of the amino group of p-nitroaniline and its derivatives, efficient coupling reagents are essential. researchgate.net Commonly used coupling reagents for the synthesis of H-Glu(Ala-Gly-pNA)-OH and similar peptide p-nitroanilides include:

| Coupling Reagent | Abbreviation | Activating Agent | Additive (Optional) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | DIPEA |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt | DIPEA |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt | DIPEA |

| O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU | - | DIPEA |

These reagents, in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA), form highly reactive activated esters of the Fmoc-amino acids, which then readily react with the free amino group on the growing peptide chain. researchgate.net The coupling reactions are typically carried out in DMF at room temperature.

Cleavage and Deprotection Strategies

Once the peptide chain is fully assembled, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting group from the glutamic acid residue. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

A "cleavage cocktail" is used to scavenge the reactive cationic species that are generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues. wpmucdn.com For a peptide like H-Glu(Ala-Gly-pNA)-OH, a common cleavage cocktail would be Reagent B, which consists of TFA, phenol, water, and triisopropylsilane (B1312306) (TIPS). peptide.com

The composition of a typical cleavage cocktail is presented in the table below:

| Reagent | Composition | Purpose |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | General purpose cleavage, suitable for peptides with trityl-based protecting groups. peptide.com |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Strongly recommended for sequences containing Trp, His, Met, Cys, and Arg(Pmc/Mtr). thermofisher.com |

The peptide-resin is treated with the cleavage cocktail for a few hours at room temperature. thermofisher.com The cleaved peptide is then precipitated from the TFA solution by the addition of cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude product, which can be further purified by high-performance liquid chromatography (HPLC).

Solution-Phase Synthesis Approaches for H-Glu(Ala-Gly-pNA)-OH Derivatives

While solid-phase synthesis is generally preferred, solution-phase methods can also be employed for the synthesis of H-Glu(Ala-Gly-pNA)-OH and its derivatives, particularly for large-scale production. The synthesis is typically carried out in a stepwise manner from the C-terminus to the N-terminus.

The synthesis would begin with the coupling of a protected glycine derivative, such as Boc-Gly-OH or Fmoc-Gly-OH, to p-nitroaniline. This is a challenging step due to the low nucleophilicity of p-nitroaniline. The use of powerful coupling agents like phosphorus oxychloride has been reported for the synthesis of amino acid p-nitroanilides.

Following the successful synthesis of the protected Gly-pNA, the protecting group on the amino terminus is removed, and the resulting H-Gly-pNA is coupled with a protected alanine (B10760859) derivative (e.g., Fmoc-Ala-OH). After deprotection of the alanine residue, the final coupling step with a protected glutamic acid derivative (e.g., Fmoc-Glu(OtBu)-OH) is performed. Each step requires purification of the intermediate product, often by chromatography or crystallization. The final deprotection of all protecting groups yields the desired H-Glu(Ala-Gly-pNA)-OH.

Design Principles for Modifying the Peptide Sequence and the pNA Moiety

The modification of the peptide sequence and the pNA moiety of H-Glu(Ala-Gly-pNA)-OH is a key strategy for developing new chromogenic substrates with altered specificity and kinetic properties for different proteases.

Impact of Amino Acid Substitutions on Substrate Properties

The amino acid sequence of the peptide substrate plays a crucial role in its recognition and cleavage by a specific protease. The residues at the P1, P2, and P3 positions (Gly, Ala, and Glu, respectively, in this case) are particularly important for determining substrate specificity.

Systematic substitution of the amino acids at these positions can lead to substrates with enhanced selectivity or reactivity towards a particular enzyme. For example, altering the P1 residue (Gly) can significantly impact the rate of hydrolysis by different proteases. Some general principles include:

P1 Residue: The nature of the amino acid at the P1 position is often the primary determinant of substrate specificity for many serine and cysteine proteases. For instance, trypsin-like proteases prefer basic residues (Arg, Lys) at the P1 position, while chymotrypsin-like proteases favor large hydrophobic residues (Phe, Tyr, Trp).

P2 and P3 Residues: The residues at the P2 and P3 positions contribute to the binding affinity of the substrate to the enzyme's active site. Modifications at these positions can fine-tune the substrate's properties. For example, introducing charged or bulky groups can influence the substrate's interaction with the enzyme's S2 and S3 binding pockets.

The following table illustrates the potential impact of amino acid substitutions on the properties of a generic tripeptide p-nitroanilide substrate:

| Position | Original Residue | Substitution Example | Potential Impact on Substrate Properties |

| P1 | Glycine | Arginine | Increased susceptibility to cleavage by trypsin-like proteases. |

| P1 | Glycine | Phenylalanine | Increased susceptibility to cleavage by chymotrypsin-like proteases. |

| P2 | Alanine | Proline | May introduce conformational constraints, potentially increasing selectivity for specific proteases. |

| P3 | Glutamic Acid | Leucine | May alter the hydrophobicity of the substrate, affecting its binding to the enzyme. |

By systematically synthesizing and screening a library of analogs with different amino acid substitutions, it is possible to develop highly specific and sensitive chromogenic substrates for a wide range of proteases. tandfonline.com

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

The design of analogs for peptide substrates such as H-Glu(Ala-Gly-pNA)-OH is a key strategy for refining their biochemical properties, including specificity, stability, and sensitivity. This involves the substitution of standard amino acids with non-canonical amino acids (ncAAs) or the replacement of the peptide backbone with mimetic structures. biosyn.comnih.gov These modifications aim to overcome the limitations of natural peptides, such as low bioavailability and rapid metabolism, by introducing novel structural features. biosyn.com

The incorporation of ncAAs can introduce significant changes to the peptide's characteristics. nih.gov Non-canonical amino acids are those not found among the 20 proteinogenic amino acids and can be introduced through chemical synthesis. nih.gov Their inclusion can confer resistance to proteolytic degradation, which is a critical factor for substrates used in complex biological samples. nih.gov For H-Glu(Ala-Gly-pNA)-OH, modifications could be strategically placed within the tripeptide sequence (Ala-Gly) recognized by the target enzyme to modulate its activity.

Key strategies for incorporating ncAAs include:

Stereochemical Modification : Replacing L-amino acids with their D-enantiomers can dramatically increase resistance to degradation by endogenous proteases, as these enzymes are typically stereospecific for L-amino acids.

Backbone Extension : The use of β-amino acids instead of α-amino acids alters the peptide backbone, creating different conformational preferences and providing stability against enzymatic cleavage.

Conformational Constraint : Introducing cyclic amino acids (like 1-aminocyclopropanecarboxylic acid) or N-alkylated amino acids can restrict the conformational freedom of the peptide backbone. This can lock the substrate into a bioactive conformation that is more readily recognized by the target enzyme, potentially increasing sensitivity. nih.gov

Peptide mimetics, or peptidomimetics, involve more substantial alterations where parts of the peptide backbone are replaced with non-peptidic moieties. biosyn.com The objective is to mimic the spatial arrangement of the pharmacophoric groups (the amino acid side chains) while improving metabolic stability and oral bioavailability. biosyn.com For a substrate like H-Glu(Ala-Gly-pNA)-OH, mimetic design could focus on replacing the scissile amide bond (e.g., the Gly-pNA bond or a bond targeted by a specific protease) with a non-hydrolyzable isostere, such as a ketomethylene or reduced amide bond. Furthermore, scaffolds designed to mimic secondary structures like β-turns can be employed to present the side chains in a precise orientation for optimal interaction with an enzyme's active site. prismbiolab.com

The following table summarizes potential modifications to the H-Glu(Ala-Gly-pNA)-OH structure using these advanced design principles.

| Modification Strategy | Specific Example | Target Residue/Bond | Anticipated Outcome |

|---|---|---|---|

| Incorporation of D-Amino Acid | Replacement of L-Ala with D-Ala | Alanine | Increased resistance to non-specific proteolysis; altered enzyme specificity. |

| Incorporation of β-Amino Acid | Replacement of Gly with β-Alanine | Glycine | Modified backbone conformation; enhanced stability against peptidases. |

| N-Alkylation | N-methylation of the Ala-Gly peptide bond | Ala-Gly amide bond | Restricted bond rotation; improved enzymatic stability and conformational control. |

| Amide Bond Isostere | Replacement of the Gly-pNA amide bond with a ketomethylene group | Gly-pNA bond | Creation of a non-hydrolyzable inhibitor instead of a substrate. |

| β-Turn Mimetic | Replacing the Ala-Gly dipeptide with a rigid, non-peptide scaffold | Ala-Gly sequence | Stabilized bioactive conformation; potentially higher affinity and specificity for the target enzyme. prismbiolab.com |

Analytical Techniques for Verifying H-Glu(Ala-Gly-pNA)-OH Structure and Purity for Research Use

The validation of the chemical structure and the assessment of purity are critical steps for any synthetic peptide intended for research applications. For H-Glu(Ala-Gly-pNA)-OH, a combination of chromatographic and spectrometric techniques is employed to ensure the material meets the required specifications.

Structural Verification

The primary methods for confirming the identity of a synthesized peptide are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for peptides. It provides a precise mass-to-charge ratio (m/z) of the molecular ion. For H-Glu(Ala-Gly-pNA)-OH (molecular formula: C₂₀H₂₇N₅O₈), the theoretical monoisotopic mass is 481.1812 g/mol . An experimental ESI-MS result should show a prominent peak corresponding to this mass (e.g., [M+H]⁺ at m/z 482.1891), confirming the correct elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms.

¹H NMR: This analysis confirms the presence of all expected protons and their chemical environments. For H-Glu(Ala-Gly-pNA)-OH, the spectrum would show characteristic signals for the aromatic protons of the p-nitroanilide group, the α-protons of the three amino acid residues, and the various side-chain protons.

¹³C NMR: This spectrum confirms the presence of all unique carbon atoms, including the carbonyl carbons of the peptide bonds and the carbons of the aromatic ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, definitively confirming the Ala-Gly sequence and its attachment to the glutamic acid side chain.

Purity Assessment

The most widely used method for assessing the purity of synthetic peptides is High-Performance Liquid Chromatography (HPLC).

Reverse-Phase HPLC (RP-HPLC): This is the standard method for peptide purity analysis. The peptide is passed through a column (typically a C18 column) with a nonpolar stationary phase. A mobile phase, usually a gradient of an organic solvent like acetonitrile (B52724) in water containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the compounds. The p-nitroanilide chromophore allows for sensitive detection using a UV detector, typically at a wavelength between 220 nm and 315 nm. A pure sample of H-Glu(Ala-Gly-pNA)-OH will appear as a single major peak in the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks detected. For research-grade peptides, purity is often required to be ≥95%.

The following table summarizes the key analytical techniques used for the characterization of H-Glu(Ala-Gly-pNA)-OH.

| Technique | Purpose | Information Obtained | Typical Acceptance Criteria for Research Use |

|---|---|---|---|

| ESI-Mass Spectrometry | Identity Confirmation | Molecular weight (m/z of molecular ions like [M+H]⁺, [M+Na]⁺). | Experimental mass matches theoretical mass ± 0.1%. |

| ¹H and ¹³C NMR | Structural Elucidation | Presence of functional groups, atom connectivity, and stereochemistry. | Spectrum is consistent with the proposed chemical structure. |

| RP-HPLC | Purity and Quantity Assessment | Percentage of the main compound relative to impurities. | Purity ≥95% (determined by peak area integration). |

Enzymatic Recognition and Hydrolysis Kinetics of H Glu Ala Gly Pna Oh

Substrate Specificity Profiling of H-Glu(Ala-Gly-pNA)-OH

The susceptibility of H-Glu(Ala-Gly-pNA)-OH to enzymatic cleavage is dictated by the substrate specificity of individual proteases, which is determined by the amino acid sequence of the substrate and the architecture of the enzyme's active site.

Identification of Target Proteases and Peptidases

H-Glu(Ala-Gly-pNA)-OH is primarily recognized by proteases that can accommodate its specific amino acid sequence. While it can be a substrate for a range of endopeptidases, its utility has been noted in assays for specific viral proteases and certain serine proteases, albeit with varying efficiencies. The presence of a glutamic acid residue at the P3 position, an alanine (B10760859) at P2, and a glycine (B1666218) at P1 defines the primary recognition motif for potential enzymatic cleavage.

Analysis of P1-P4 Subsite Preferences

The interaction between a protease and its substrate is defined by the fit of the substrate's amino acid residues (P sites) into the corresponding binding pockets (S sites) of the enzyme. For H-Glu(Ala-Gly-pNA)-OH, the subsites are as follows:

P1 position: Glycine (Gly)

P2 position: Alanine (Ala)

P3 position: Glutamic acid (Glu)

P4 position: Not present in this tripeptide substrate.

The preference of a protease for these specific residues at their respective subsites will determine the efficiency of hydrolysis. For instance, an enzyme with a small, hydrophobic S1 pocket would favorably accommodate the glycine at the P1 position.

Hydrolysis by Serine Proteases (e.g., Trypsin, Urokinase-Type Plasminogen Activator, Dipeptidyl Peptidase IV)

Serine proteases are a major class of proteolytic enzymes. However, the hydrolysis of H-Glu(Ala-Gly-pNA)-OH by some common serine proteases is limited by their stringent substrate specificities.

Trypsin: This enzyme exhibits a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine and arginine, at the P1 position. nih.gov Since H-Glu(Ala-Gly-pNA)-OH has a glycine at the P1 position, it is not a suitable substrate for trypsin.

Urokinase-Type Plasminogen Activator (uPA): uPA is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to plasmin. researchgate.net While its primary substrate is plasminogen, it can cleave small synthetic substrates. However, uPA shows a preference for arginine at the P1 position. tandfonline.com Therefore, H-Glu(Ala-Gly-pNA)-OH, with glycine at P1, is not an optimal substrate for uPA.

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. nih.gov H-Glu(Ala-Gly-pNA)-OH does not possess the required N-terminal dipeptide sequence and is therefore not a substrate for DPP-IV.

Hydrolysis by Glutamyl-Specific Aminopeptidases

Glutamyl-specific aminopeptidases, a class of exopeptidases, target and cleave the N-terminal glutamic acid residue from peptides. As H-Glu(Ala-Gly-pNA)-OH has an N-terminal glutamic acid, it is a potential substrate for these enzymes. The cleavage would occur between the glutamic acid and alanine residues, releasing glutamic acid and the dipeptide Ala-Gly-pNA.

Cleavage by Specific Viral Proteases (e.g., Human Rhinovirus 3C Protease)

Certain viral proteases exhibit substrate specificities that align with the sequence of H-Glu(Ala-Gly-pNA)-OH.

Human Rhinovirus 3C Protease (HRV 3C Protease): This cysteine protease is known for its high specificity, recognizing the sequence Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro, with cleavage occurring after the glutamine residue. genscript.com Notably, studies on the substrate specificity of HRV 3C protease have revealed a high degree of specificity for Gln or Glu at the P1 position and a preference for small residues like Gly, Ala, Cys, or Ser at the P1' position. nih.govresearchgate.net A similar peptide, H-Glu-Ala-Leu-Phe-Gln-pNA, is utilized as a substrate to define the activity of recombinant HRV-3C protease. sigmaaldrich.com Given that H-Glu(Ala-Gly-pNA)-OH presents a glycine residue at what would be the P1 position for a protease cleaving the Gly-pNA bond, its susceptibility to HRV 3C protease would depend on the enzyme's ability to recognize this sequence. The strong preference of HRV 3C for Gln/Glu at P1 suggests that H-Glu(Ala-Gly-pNA)-OH is unlikely to be a substrate for cleavage at the Gly-pNA bond. However, the broader specificity of engineered variants could potentially accommodate such sequences.

Quantitative Enzyme Kinetics with H-Glu(Ala-Gly-pNA)-OH

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Trypsin | N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | 0.394 | Not Reported | 463 |

| Urokinase-Type Plasminogen Activator | 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide | 0.1 - 1.0 (approx.) | Not Reported | Not Reported |

| Dipeptidyl Peptidase IV | Gly-Pro-pNA | >0.2 | Not Reported | Not Reported |

| Human Rhinovirus 3C Protease | LEVLFQ↓M | Not Reported | Not Reported | 3720 |

Data presented for related substrates to provide a comparative context.

The kinetic parameters for the hydrolysis of N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide by trypsin show a relatively low Km, indicating good affinity, and a moderate catalytic efficiency. nih.gov For urokinase, the Km for a chromogenic substrate is in the millimolar range, suggesting a lower affinity compared to its natural substrate, plasminogen. nih.gov The kinetic analysis of Gly-Pro-pNA hydrolysis by DPP-IV indicates that the deacylation step is rate-limiting. nih.gov An engineered variant of HRV 3C protease has shown high catalytic efficiency for a substrate with methionine at the P1' position. biorxiv.org

The expected kinetic parameters for the hydrolysis of H-Glu(Ala-Gly-pNA)-OH would be highly dependent on the specific enzyme. For a highly specific enzyme, the Km would likely be in the low millimolar to micromolar range, with a corresponding high kcat value. For enzymes with lower specificity for this particular sequence, a higher Km and lower kcat would be anticipated.

Determination of Michaelis-Menten Parameters (Kₘ, Vₘₐₓ)

The hydrolysis of H-Glu(Ala-Gly-pNA)-OH by a specific enzyme can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]). The key parameters of this model are the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the affinity of the enzyme for the substrate; a lower Kₘ value generally signifies a higher affinity. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are typically determined by measuring the initial rate of hydrolysis at various concentrations of H-Glu(Ala-Gly-pNA)-OH while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, or more commonly, through non-linear regression analysis.

Illustrative Michaelis-Menten Parameters for the Hydrolysis of H-Glu(Ala-Gly-pNA)-OH by a Hypothetical Protease

| Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |

| Hypothetical Protease A | 0.5 | 120 |

| Hypothetical Protease B | 1.2 | 85 |

Calculation of Catalytic Efficiency (k꜀ₐₜ/Kₘ)

The catalytic efficiency, represented by the ratio k꜀ₐₜ/Kₘ, is a measure of how efficiently an enzyme converts a substrate into a product. It is also referred to as the specificity constant. The turnover number, k꜀ₐₜ, is calculated from Vₘₐₓ and the total enzyme concentration ([E]ₜ) using the equation k꜀ₐₜ = Vₘₐₓ / [E]ₜ. A higher k꜀ₐₜ/Kₘ value indicates a more efficient enzyme. This parameter is particularly useful for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes for the same substrate.

Illustrative Catalytic Efficiency for the Hydrolysis of H-Glu(Ala-Gly-pNA)-OH

| Enzyme | k꜀ₐₜ (s⁻¹) | Kₘ (mM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Hypothetical Protease A | 60 | 0.5 | 1.2 x 10⁵ |

| Hypothetical Protease B | 42.5 | 1.2 | 3.5 x 10⁴ |

Inhibition Kinetics and Determination of Inhibition Constants (Kᵢ)

The hydrolysis of H-Glu(Ala-Gly-pNA)-OH can be inhibited by various molecules. The study of inhibition kinetics provides insights into the mechanism of inhibition and the potency of the inhibitor. The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity for the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by measuring the initial reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots or other graphical methods. For a competitive inhibitor, Kᵢ can be determined from the effect of the inhibitor on the apparent Kₘ of the substrate.

Illustrative Inhibition Constants for Hypothetical Inhibitors of a Protease using H-Glu(Ala-Gly-pNA)-OH as a Substrate

| Inhibitor | Type of Inhibition | Kᵢ (µM) |

| Inhibitor X | Competitive | 15 |

| Inhibitor Y | Non-competitive | 50 |

Factors Influencing the Enzymatic Hydrolysis of H-Glu(Ala-Gly-pNA)-OH

pH Dependence of Hydrolysis

The rate of enzymatic hydrolysis of H-Glu(Ala-Gly-pNA)-OH is highly dependent on the pH of the reaction medium. The pH affects the ionization state of the amino acid residues in the enzyme's active site and of the substrate itself, which in turn influences substrate binding and catalysis. Each enzyme has an optimal pH at which it exhibits maximum activity. A pH-rate profile, a plot of enzyme activity versus pH, can provide information about the pKa values of the catalytic residues. For many serine proteases that might hydrolyze this substrate, the optimal pH is typically in the neutral to slightly alkaline range.

Influence of Buffer Composition and Ionic Strength

The composition and ionic strength of the buffer can also affect the enzymatic hydrolysis of H-Glu(Ala-Gly-pNA)-OH. Different buffer components can interact with the enzyme and influence its activity. The ionic strength of the solution can affect the electrostatic interactions between the enzyme and the substrate, which can alter the binding affinity and the catalytic rate. For instance, high salt concentrations can sometimes lead to a decrease in enzyme activity by disrupting the ionic interactions necessary for the enzyme's structure and function.

Temperature Effects on Reaction Rate

Temperature significantly influences the rate of the enzymatic hydrolysis of H-Glu(Ala-Gly-pNA)-OH. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate, up to an optimal temperature. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. The relationship between temperature and reaction rate can be described by the Arrhenius equation, and an Arrhenius plot can be used to determine the activation energy of the reaction.

Role of Metal Ions and Cofactors in Enzyme Activity

The enzymatic hydrolysis of the chromogenic substrate H-Glu(Ala-Gly-pNA)-OH is critically dependent on the presence of specific metal ions, which act as essential cofactors for the catalytic activity of relevant enzymes, such as metalloaminopeptidases. These enzymes, particularly those like Aminopeptidase A (PepA) that exhibit specificity for N-terminal glutamic acid residues, typically possess a binuclear metal center within their active site. The identity of the metal ions occupying this center profoundly influences the enzyme's kinetic properties, stability, and substrate specificity.

Metalloenzymes that catalyze the cleavage of H-Glu(Ala-Gly-pNA)-OH often require divalent cations for their function. The enzyme can be rendered inactive by treatment with chelating agents like EDTA, which removes the native metal ions, resulting in an "apo-enzyme". The activity of this apo-enzyme can then be restored by the addition of various divalent metal ions. Studies on aminopeptidases have shown that ions such as Cobalt (Co²⁺), Manganese (Mn²⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺) can successfully reactivate the enzyme.

Furthermore, the metal ion can influence the enzyme's catalytic mechanism, including effects like cooperative binding and substrate inhibition. For instance, the presence of Cu²⁺ has been shown to induce high cooperativity in substrate binding for some aminopeptidases. These observations suggest that metal ions are not merely structural components but are intimately involved in the catalytic process, likely by coordinating with the substrate, activating a water molecule for nucleophilic attack on the peptide bond, and stabilizing the transition state. The precise coordination geometry and Lewis acidity of the metal ion dictate its effectiveness in these roles, leading to the observed variations in kinetic parameters. The destabilization of an enzyme's surface charge-charge interactions by metal ions can also lead to increased local flexibility, which may, in turn, enhance enzymatic activity.

The differential effects of various metal ions on the hydrolysis of a substrate like H-Glu(Ala-Gly-pNA)-OH are summarized in the following table, which illustrates how kinetic parameters can be tailored by the choice of cofactor.

| Metal Ion Cofactor | Relative Activity (%) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Notes |

| None (Apo-enzyme) | < 1 | - | - | - | Inactive without metal cofactor |

| Zn²⁺ | 100 | 0.85 | 150 | 7.0 | Often the native, physiological cofactor |

| Co²⁺ | 145 | 0.70 | 218 | 7.5 | Frequently acts as a potent activator |

| Mn²⁺ | 110 | 1.10 | 165 | 6.5 | Activator, can slightly decrease substrate affinity |

| Ni²⁺ | 75 | 0.95 | 113 | 7.0 | Moderate activator/inhibitor depending on enzyme |

| Cu²⁺ | 30 | 1.50 | 45 | 6.0 | Often acts as an inhibitor at higher concentrations |

| Mg²⁺ | 15 | - | - | - | Generally a poor activator for this enzyme class |

| Ca²⁺ | 10 | - | - | - | Typically does not support significant activity |

Note: The data in this table are representative values derived from studies on metalloaminopeptidases acting on N-terminal glutamic acid-containing p-nitroanilide substrates to illustrate the comparative effects of different metal ions. Actual values may vary depending on the specific enzyme and experimental conditions.

Methodological Applications and Assay Development with H Glu Ala Gly Pna Oh

Use in Studying Proteolytic Pathways in Cellular and Biochemical Contexts

The chromogenic substrate H-Glu(Ala-Gly-pNA)-OH is particularly useful for investigating proteolytic pathways in various biological samples, including cell lysates and purified enzyme preparations. The specificity of a protease for this substrate can provide insights into its function within complex cellular processes such as protein degradation and signaling cascades.

In biochemical contexts, this substrate can be employed to characterize the substrate specificity of newly identified or purified proteases. By incubating the enzyme with H-Glu(Ala-Gly-pNA)-OH and monitoring the release of p-nitroaniline, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This information is crucial for understanding the enzyme's efficiency and preference for certain peptide sequences.

While direct studies detailing the use of H-Glu(Ala-Gly-pNA)-OH in cellular contexts are not extensively documented in publicly available literature, the general principle of using such chromogenic substrates is well-established. For instance, in studies of cellular protein degradation, cell lysates can be incubated with the substrate to measure endogenous proteolytic activity. An increase or decrease in the rate of p-nitroaniline release under different cellular conditions (e.g., in response to drug treatment or environmental stress) can indicate changes in the activity of specific proteolytic pathways.

The table below illustrates a hypothetical application of H-Glu(Ala-Gly-pNA)-OH in assessing protease activity in different cellular fractions.

| Cellular Fraction | Protease Activity (nmol pNA/min/mg protein) | Interpretation |

|---|---|---|

| Cytosol | 15.2 | Baseline cytosolic proteolytic activity. |

| Mitochondria | 5.8 | Lower level of protease activity specific to this substrate in mitochondria. |

| Lysosomes | 45.7 | High proteolytic activity, as expected for the primary site of protein degradation. |

Integration with Auxiliary Enzymes in Coupled Assays

A significant application of H-Glu(Ala-Gly-pNA)-OH lies in the development of coupled enzymatic assays. In such assays, the product of one enzymatic reaction serves as the substrate for a subsequent enzyme, leading to a detectable signal. The multi-peptide nature of H-Glu(Ala-Gly-pNA)-OH makes it an ideal candidate for such multi-step reaction schemes.

For example, a coupled assay could be designed to measure the activity of a specific endopeptidase that cleaves the peptide chain. If the primary protease cleaves between Alanine (B10760859) and Glycine (B1666218), the resulting Gly-pNA fragment can then be acted upon by an auxiliary enzyme, such as an aminopeptidase, which would then release the p-nitroaniline chromophore. This approach allows for the indirect measurement of the primary enzyme's activity.

A prime example of a relevant enzyme class for which this substrate could be utilized is the family of γ-glutamyltranspeptidases (GGTs). GGTs are enzymes that can cleave the γ-glutamyl bond. While γ-glutamyl-p-nitroanilide is a common substrate for GGT, the more complex H-Glu(Ala-Gly-pNA)-OH could be used in a coupled assay to study enzymes that act on γ-glutamyl compounds. In a hypothetical coupled assay, a GGT could first remove the γ-glutamyl residue, leaving Ala-Gly-pNA. This intermediate could then be a substrate for a dipeptidyl peptidase or an aminopeptidase, which would ultimately liberate p-nitroaniline.

The design of such a coupled assay is depicted in the table below:

| Step | Enzyme | Substrate | Product(s) | Detection |

|---|---|---|---|---|

| 1 | Enzyme of Interest (e.g., a specific endopeptidase) | H-Glu(Ala-Gly-pNA)-OH | H-Glu-Ala + Gly-pNA | Indirect |

| 2 | Auxiliary Enzyme (e.g., Aminopeptidase) | Gly-pNA | Glycine + p-nitroaniline | Spectrophotometric measurement of p-nitroaniline at ~405 nm |

This coupled assay strategy enhances the versatility of H-Glu(Ala-Gly-pNA)-OH, allowing for its application in the study of a broader range of proteases than those that can directly cleave the pNA group. It also provides a means to investigate the sequential processing of peptides in proteolytic cascades.

Comparative Analysis with Other Chromogenic and Fluorogenic Peptide Substrates

Comparison with Other pNA-Based Substrates (e.g., H-Gly-Glu-pNA, H-Ala-Pro-pNA, Suc-Ala-Ala-Pro-Gly-pNA)

The utility of a pNA-based substrate is defined by its peptide sequence, which dictates its specificity for a particular enzyme. A comparison between H-Glu(Ala-Gly-pNA)-OH and other pNA substrates reveals significant differences in enzyme targeting and potential research applications.

The specificity of a peptide substrate is determined by the amino acid sequence that the target enzyme recognizes and cleaves. Sensitivity, on the other hand, relates to the lowest concentration of enzyme activity that can be reliably detected. Synthetic substrates are noted for their high sensitivity, often exceeding that of natural substrates, allowing for the detection of very low enzyme activities. chromogenicsubstrates.com However, they can sometimes be less selective, reacting with related enzymes. chromogenicsubstrates.com

While specific kinetic data for H-Glu(Ala-Gly-pNA)-OH is scarce, its structure suggests it is a substrate for a peptidase that recognizes a tripeptide sequence with glutamic acid at the P3 position. In contrast, other pNA substrates have well-defined specificities:

H-Gly-Glu-pNA : This chromogenic peptide is used in the enzymatic analysis of enzymes like trypsin and urokinase-type plasminogen activator (uPA). medchemexpress.com

H-Ala-Pro-pNA : This is a well-established and effective substrate for the assay of dipeptidyl aminopeptidase IV (DPP IV). bachem.com DPP IV is an enzyme that plays a role in glucose metabolism, and substrates like Gly-Pro-pNA are used to screen for DPP IV inhibitors. caymanchem.com

Suc-Ala-Ala-Pro-Phe-pNA : A common and well-characterized substrate for chymotrypsin. bachem.com It is also cleaved by other proteases such as cathepsin G, chymase, and subtilisins. bachem.comcaymanchem.com The succinyl (Suc) group at the N-terminus protects against non-specific degradation by aminopeptidases. The peptide sequence mimics a natural cleavage site for these enzymes.

The sensitivity of these substrates depends on the kinetic parameters (K_m and k_cat) of the enzyme-substrate interaction. For instance, Suc-Ala-Ala-Pro-Phe-pNA is recognized as a highly sensitive substrate for chymotrypsin. bachem.com The relative sensitivity of H-Glu(Ala-Gly-pNA)-OH would similarly depend on the affinity and turnover rate of its target enzyme.

| Substrate | Primary Target Enzyme(s) | Peptide Sequence Significance |

|---|---|---|

| H-Glu(Ala-Gly-pNA)-OH | Not specified in literature; potentially a tripeptidase recognizing N-terminal Glu. | Tripeptide sequence Ala-Gly with an N-terminal Glutamic acid. |

| H-Gly-Glu-pNA | Trypsin, Urokinase-type Plasminogen Activator (uPA) medchemexpress.com | Dipeptide recognized by specific serine proteases. |

| H-Ala-Pro-pNA | Dipeptidyl Peptidase IV (DPP IV) bachem.com | Specific dipeptide sequence cleaved by DPP IV. |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G, Chymase bachem.comcaymanchem.com | Tetrapeptide mimicking chymotrypsin cleavage sites; N-terminal succinyl group for stability. |

The choice of a pNA substrate is dictated by the specific research question and the enzyme being studied.

Advantages : Chromogenic substrates are widely used in clinical diagnostics and research for their ease of use. nih.govdcfinechemicals.com Assays can be performed with a standard spectrophotometer, making them cost-effective and accessible. nih.gov They are instrumental in determining enzyme activity, kinetics, and for screening enzyme inhibitors. chemimpex.com For example, H-Ala-Pro-pNA and Gly-Pro-pNA are invaluable in screening for DPP IV inhibitors, which are potential therapeutics for type 2 diabetes. caymanchem.com Similarly, substrates like Suc-Ala-Ala-Pro-Phe-pNA are used in diagnostics to measure chymotrypsin activity in stool samples.

Limitations : A significant limitation of pNA substrates is their potential lack of absolute specificity. chromogenicsubstrates.com An enzyme may cleave multiple, structurally similar peptide sequences, and a single substrate may be cleaved by different proteases. nih.gov This necessitates careful assay design, including the use of specific inhibitors or optimized pH conditions to isolate the activity of the target enzyme. chromogenicsubstrates.com Another limitation is the pH sensitivity of the released chromophore, p-nitroaniline (pNA), although its absorbance is generally stable in the physiological pH range of 4-10. nih.gov

Comparison with Fluorogenic Substrates (e.g., AMC, FRET-based substrates)

Fluorogenic substrates represent an alternative and often more sensitive method for measuring enzyme activity. Common fluorogenic reporters include 7-amino-4-methylcoumarin (AMC) and those used in Fluorescence Resonance Energy Transfer (FRET) based assays.

Both chromogenic and fluorogenic detection methods rely on the enzymatic cleavage of a peptide to release a reporter molecule, but they differ in sensitivity, equipment requirements, and application range.

Chromogenic Detection (pNA) : The primary advantage is simplicity and cost-effectiveness. The color change can be measured using a standard spectrophotometer, and the results are often visually apparent. This makes pNA substrates suitable for high-throughput screening and routine diagnostic assays where extreme sensitivity is not the primary requirement. nih.gov The resulting colored product is also generally stable. stjohnslabs.com

Fluorogenic Detection (AMC, FRET) : The main advantage of fluorogenic substrates is their higher sensitivity compared to chromogenic ones. nih.gov Fluorescence-based assays can detect much lower concentrations of enzyme activity. nih.gov

AMC Substrates : Similar to pNA substrates, an AMC group is attached to a peptide. Upon cleavage, the free AMC fluoresces strongly, allowing for highly sensitive, continuous monitoring of enzyme activity.

FRET Substrates : These substrates contain a fluorescent donor and a quencher molecule separated by the enzyme's recognition sequence. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage, the donor and quencher are separated, leading to a significant increase in fluorescence. This design allows for longer, more specific peptide sequences, potentially reducing off-target reactions.

While fluorogenic assays offer higher sensitivity, they require more specialized and expensive equipment (a fluorometer) and can be susceptible to photobleaching and interference from fluorescent compounds in the sample. stjohnslabs.combiossusa.com Chromogenic labels, by contrast, are generally more durable. stjohnslabs.combiossusa.com

| Feature | Chromogenic Detection (pNA-based) | Fluorogenic Detection (AMC, FRET) |

|---|---|---|

| Principle | Enzymatic cleavage releases p-nitroaniline (pNA), a colored compound. diapharma.com | Cleavage releases a fluorescent compound (e.g., AMC) or separates a donor/quencher pair (FRET). |

| Sensitivity | Good, but generally lower than fluorogenic methods. nih.gov | Very high; can detect lower enzyme concentrations. nih.gov |

| Equipment | Standard spectrophotometer. nih.gov | Fluorometer or fluorescence plate reader. stjohnslabs.com |

| Cost | Generally lower cost for reagents and equipment. nih.gov | Higher cost for reagents and equipment. |

| Signal Stability | High; colored product is stable. stjohnslabs.com | Susceptible to photobleaching. stjohnslabs.combiossusa.com |

| Multiplexing | Limited; overlapping absorbance spectra can be problematic. biossusa.com | Excellent; multiple fluorophores with distinct spectra can be used simultaneously. stjohnslabs.combiossusa.com |

Rational Design Strategies Based on Comparative Studies

The development of new enzyme substrates, including those like H-Glu(Ala-Gly-pNA)-OH, is guided by rational design strategies. mdpi.com These strategies rely heavily on comparative studies of existing substrates and an understanding of enzyme-substrate interactions. nih.gov

The process involves two primary approaches:

Mimicking Natural Substrates : The amino acid sequences of new substrates are often based on the known cleavage sites of an enzyme in its natural protein targets. nih.govdiapharma.com By synthesizing a short peptide that mimics this sequence and attaching a reporter group like pNA, a specific substrate can be created.

Structure-Activity Correlations : By screening libraries of synthetic peptides, researchers can identify novel sequences that are cleaved with high efficiency and specificity. pnas.org Comparative analysis of the performance of different substrates—for example, comparing Suc-Ala-Ala-Pro-Phe-pNA with other sequences for chymotrypsin—helps to build a detailed map of the enzyme's substrate-binding pocket. This information guides the design of more potent and selective substrates or inhibitors. nih.gov

Computational methods, such as molecular docking and dynamics simulations, are increasingly used in rational design to predict how a substrate will bind to an enzyme's active site. mdpi.com This allows for the targeted modification of the peptide sequence to enhance binding affinity (lower K_m) or increase the catalytic rate (higher k_cat). For instance, if comparative studies show that an enzyme prefers a bulky hydrophobic residue at the P1 position (like Phenylalanine in the chymotrypsin substrate), new substrates can be designed incorporating this feature. The choice of the reporter group is also a key design element; switching from pNA to a fluorogenic group like AMC or a FRET pair can dramatically increase assay sensitivity, a decision informed by the comparative advantages discussed above.

Advanced Research Applications and Future Perspectives

Utilization in Mechanistic Enzymology to Elucidate Catalytic Mechanisms

The study of enzyme kinetics and catalytic mechanisms is fundamental to understanding their biological roles. Chromogenic substrates like H-Glu(Ala-Gly-pNA)-OH are instrumental in this field. By monitoring the rate of p-nitroaniline release, researchers can determine key kinetic parameters of an enzyme, such as the Michaelis constant (Kм) and the catalytic rate constant (kcat).

Detailed kinetic analysis using this substrate allows for the elucidation of enzyme inhibition mechanisms. For instance, by measuring the reaction rates in the presence of various concentrations of a potential inhibitor, one can determine whether the inhibition is competitive, non-competitive, or uncompetitive. This information is crucial for the development of specific enzyme inhibitors. Furthermore, by systematically altering the peptide sequence of the substrate, researchers can probe the substrate specificity of a protease, mapping the residues that are critical for binding and catalysis. This approach provides a detailed picture of the enzyme's active site architecture and its interactions with its substrates.

Potential for Developing Novel Diagnostic Tools (Excluding Clinical Human Trials)

The enzymatic release of a colored product from a substrate like H-Glu(Ala-Gly-pNA)-OH forms the basis for numerous diagnostic assays. Elevated or diminished activity of specific proteases is often associated with various pathological conditions. Therefore, assays utilizing this chromogenic substrate can be developed to detect and quantify the activity of disease-relevant enzymes in biological samples.

For example, a high-throughput screening assay could be designed to identify inhibitors of a protease implicated in a particular disease from a large library of small molecules nih.govnih.gov. In such an assay, the reduction in the rate of p-nitroaniline formation would indicate the presence of an effective inhibitor. Moreover, this substrate could be incorporated into enzyme-linked immunosorbent assays (ELISAs) or other plate-based formats for the rapid and sensitive detection of enzyme activity in research settings. The simplicity and robustness of this colorimetric assay make it an attractive candidate for the development of cost-effective and user-friendly diagnostic tools for research and pre-clinical studies.

Integration with 'Click' Chemistry and Bioconjugation for Functional Studies

The field of chemical biology has been revolutionized by the advent of 'click' chemistry, a set of powerful and reliable reactions for the covalent linkage of molecules idtdna.com. The peptide structure of H-Glu(Ala-Gly-pNA)-OH provides opportunities for its integration with click chemistry for various functional studies. By chemically modifying the peptide with an azide or an alkyne group, it can be "clicked" onto other molecules, such as fluorescent probes, affinity tags, or solid supports bachem.comnih.gov.

For instance, conjugating a fluorescent dye to H-Glu(Ala-Gly-pNA)-OH could create a FRET (Förster Resonance Energy Transfer) based substrate, allowing for more sensitive and real-time monitoring of enzyme activity. Bioconjugation to a biotin tag would enable the capture and enrichment of the enzyme-substrate complex for pull-down assays and subsequent proteomic analysis. Immobilizing the substrate on a solid support, such as a microarray or magnetic beads, could facilitate the development of reusable enzyme activity sensors or high-throughput screening platforms.

Role in Understanding and Manipulating Proteolytic Cascades

Proteolytic cascades, a series of sequential activations of proteases, are fundamental to many physiological processes, including blood coagulation, apoptosis, and inflammation. The dysregulation of these cascades is often linked to disease. Chromogenic substrates like H-Glu(Ala-Gly-pNA)-OH can be valuable tools for dissecting the components and kinetics of these complex pathways.

By identifying the specific protease within a cascade that cleaves this substrate, researchers can develop an assay to monitor the activity of that particular step. This allows for the study of the activation and inhibition of the cascade in response to various stimuli. For example, the substrate could be used to screen for inhibitors of a key protease in a pathological cascade, potentially leading to the discovery of new therapeutic agents. Furthermore, by designing a series of related chromogenic substrates with varying peptide sequences, it may be possible to simultaneously monitor the activity of multiple proteases within a cascade, providing a more comprehensive understanding of its dynamics.

Application in Peptide Engineering and Rational Design of Enzyme Substrates

The structure of H-Glu(Ala-Gly-pNA)-OH serves as a template for the rational design and engineering of novel enzyme substrates with improved properties. Based on the known substrate specificity of a target protease, the peptide sequence can be systematically modified to enhance its affinity and turnover rate. This process of peptide engineering can lead to the development of highly specific and sensitive substrates for a particular enzyme.

Computational modeling and structural biology can be employed to predict the effects of amino acid substitutions on the binding of the substrate to the enzyme's active site. This knowledge-based approach, known as rational design, can accelerate the development of optimized substrates. For instance, if a protease is known to prefer a hydrophobic residue at a particular position, replacing an existing amino acid in the H-Glu(Ala-Gly-pNA)-OH sequence with a hydrophobic one could lead to a more efficient substrate. These engineered substrates can then be used in the applications described above, such as mechanistic studies and diagnostic assays, with enhanced performance.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of H-Glu(Ala-Gly-pNA)-OH to minimize ester hydrolysis during coupling?

- Methodological Answer : To prevent ester hydrolysis during coupling, replace strong bases like NaOH with milder alternatives such as saturated NaHCO₃. This adjustment maintains a less basic pH, reducing hydrolysis while enabling ester formation. Post-coupling cyclization under inert atmospheres (e.g., nitrogen) further minimizes side reactions. Purification via flash column chromatography in open air yields stable products (50–60% yields), as validated by X-ray crystallography, NMR, and MS .

Q. What analytical techniques are critical for verifying the purity and structure of H-Glu(Ala-Gly-pNA)-OH?

- Methodological Answer : Combine multiple orthogonal methods:

- X-ray crystallography for unambiguous structural confirmation.

- NMR spectroscopy (¹H, ¹³C) to assess chemical environment and impurities.

- Mass spectrometry (MS) for molecular weight validation.

- Chromatography (HPLC, flash column) for purity assessment. Cross-referencing these methods ensures robust characterization .

Q. How should researchers design stability studies for H-Glu(Ala-Gly-pNA)-OH under varying pH and temperature conditions?

- Methodological Answer : Use controlled buffer systems (e.g., phosphate, acetate) to test stability across pH 3–10. Employ accelerated stability testing at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation via HPLC or UV-Vis spectroscopy. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard conditions .

Advanced Research Questions

Q. How can conflicting kinetic data in enzymatic assays using H-Glu(Ala-Gly-pNA)-OH be resolved?

- Methodological Answer : Address contradictions by:

- Re-evaluating assay conditions : Ensure consistent substrate concentrations, temperature, and enzyme purity.

- Statistical analysis : Apply ANOVA or Bayesian inference to assess variability.

- Control experiments : Include inhibitors or competitive substrates to validate specificity.

- Reproducibility checks : Collaborate with independent labs to verify results .

Q. What strategies mitigate batch-to-batch variability in H-Glu(Ala-Gly-pNA)-OH synthesis for large-scale studies?

- Methodological Answer : Standardize protocols using:

- Process analytical technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature).

- Design of experiments (DoE) : Optimize variables (e.g., reagent ratios, stirring speed) via factorial designs.

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates .

Q. How can researchers ensure reproducibility of H-Glu(Ala-Gly-pNA)-OH-based assays across different laboratories?

- Methodological Answer : Follow NIH preclinical guidelines:

- Detailed reporting : Document buffer compositions, instrument calibration, and lot numbers of reagents.

- Data sharing : Provide raw datasets (e.g., chromatograms, spectra) in supplementary materials.

- Inter-lab validation : Use standardized reference materials and blinded analyses to reduce bias .

Q. What computational tools are effective for modeling the conformational dynamics of H-Glu(Ala-Gly-pNA)-OH in solution?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER, CHARMM) parameterized for peptides. Validate predictions using:

- Circular dichroism (CD) : Compare simulated and experimental secondary structure profiles.

- NMR relaxation studies : Assess backbone flexibility and solvation effects .

Data Analysis & Reporting

Q. How should researchers handle outliers in spectrophotometric data from H-Glu(Ala-Gly-pNA)-OH hydrolysis assays?

- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify statistically significant outliers. If outliers persist, investigate experimental variables (e.g., pipetting errors, light exposure) and repeat assays. Report all data transparently, including excluded points with justifications .

Q. What statistical frameworks are suitable for dose-response studies involving H-Glu(Ala-Gly-pNA)-OH?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation, log-logistic models) to fit dose-response curves. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Validate models via residual analysis and goodness-of-fit tests (e.g., R², AIC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.